molecular formula C14H21NO2 B4794228 2-(3,5-dimethylphenoxy)-N-isobutylacetamide

2-(3,5-dimethylphenoxy)-N-isobutylacetamide

Cat. No. B4794228
M. Wt: 235.32 g/mol
InChI Key: YAFPBTDRHHUDDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethylphenoxy)-N-isobutylacetamide, commonly known as A-836,339, is a selective cannabinoid receptor type 2 (CB2) agonist. CB2 receptors are primarily expressed in immune cells and are involved in modulating immune responses. A-836,339 has been studied for its potential therapeutic applications in various diseases, including inflammation, pain, and cancer.

Mechanism of Action

A-836,339 is a selective 2-(3,5-dimethylphenoxy)-N-isobutylacetamide receptor agonist. 2-(3,5-dimethylphenoxy)-N-isobutylacetamide receptors are primarily expressed in immune cells and are involved in modulating immune responses. Activation of 2-(3,5-dimethylphenoxy)-N-isobutylacetamide receptors by A-836,339 leads to a reduction in inflammation and pain. A-836,339 has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating 2-(3,5-dimethylphenoxy)-N-isobutylacetamide receptors.
Biochemical and Physiological Effects:
A-836,339 has been shown to have several biochemical and physiological effects. In animal studies, A-836,339 has been shown to reduce inflammation and pain by inhibiting the release of pro-inflammatory cytokines. A-836,339 has also been shown to induce apoptosis in cancer cells by activating 2-(3,5-dimethylphenoxy)-N-isobutylacetamide receptors. A-836,339 has been shown to have a good safety profile and does not produce psychoactive effects.

Advantages and Limitations for Lab Experiments

A-836,339 has several advantages for lab experiments. It is a selective 2-(3,5-dimethylphenoxy)-N-isobutylacetamide receptor agonist, which allows for the study of 2-(3,5-dimethylphenoxy)-N-isobutylacetamide receptor signaling without the confounding effects of CB1 receptor activation. A-836,339 has also been shown to have a good safety profile and does not produce psychoactive effects. However, one limitation of A-836,339 is its limited solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of A-836,339. One area of research is the potential therapeutic applications of A-836,339 in various diseases, including inflammation, pain, and cancer. Another area of research is the development of more potent and selective 2-(3,5-dimethylphenoxy)-N-isobutylacetamide receptor agonists. Additionally, the development of new methods for synthesizing A-836,339 and other 2-(3,5-dimethylphenoxy)-N-isobutylacetamide receptor agonists may lead to the discovery of new compounds with improved properties.

Scientific Research Applications

A-836,339 has been extensively studied for its potential therapeutic applications. In preclinical studies, A-836,339 has shown anti-inflammatory, analgesic, and anti-tumor effects. A-836,339 has been studied in various animal models of inflammation, including arthritis, and has been shown to reduce inflammation and pain. A-836,339 has also been studied in animal models of cancer and has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-10(2)8-15-14(16)9-17-13-6-11(3)5-12(4)7-13/h5-7,10H,8-9H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFPBTDRHHUDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethylphenoxy)-N-(2-methylpropyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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